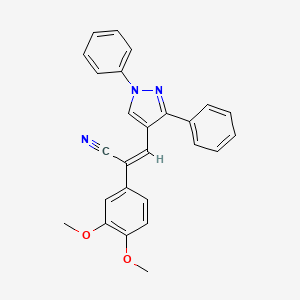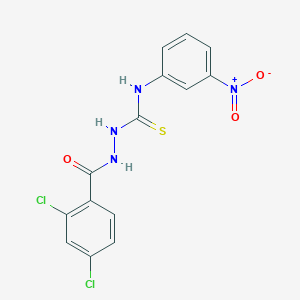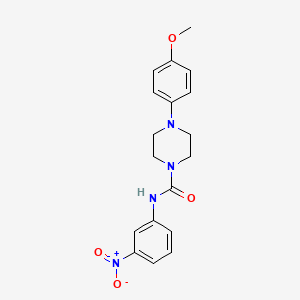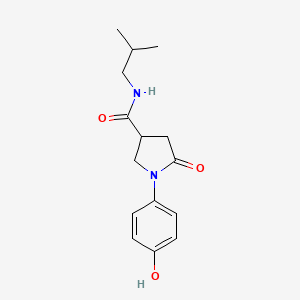![molecular formula C19H25NO B4120537 3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4120537.png)
3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide
説明
3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide, also known as URB597, is a synthetic compound that has been developed as a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring molecules that regulate a variety of physiological processes, including pain sensation, appetite, and mood. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, which can have a range of effects on the nervous system and other organ systems.
作用機序
3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide works by inhibiting FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, 3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide increases the levels of endocannabinoids, which can have a range of effects on the nervous system and other organ systems. Endocannabinoids are known to regulate a variety of physiological processes, including pain sensation, appetite, and mood.
Biochemical and Physiological Effects:
3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide has been shown to have a range of effects on the nervous system and other organ systems. In animal studies, 3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide has been shown to reduce pain sensitivity, anxiety, and symptoms of nicotine withdrawal. 3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide has also been shown to have anti-inflammatory effects in animal models of inflammation.
実験室実験の利点と制限
One advantage of 3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide is that it is a selective inhibitor of FAAH, which means that it does not affect other enzymes or receptors in the body. This makes it a useful tool for studying the effects of endocannabinoids on the nervous system and other organ systems.
One limitation of 3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide is that it has not been extensively studied in humans, so its safety and efficacy in humans is not well established. Additionally, 3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide has a short half-life in the body, which means that it may need to be administered frequently in order to maintain its effects.
将来の方向性
There are several potential future directions for research on 3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide. One area of interest is the potential use of 3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide as a treatment for chronic pain, anxiety, and addiction in humans. Another area of interest is the development of new FAAH inhibitors that have longer half-lives and greater selectivity than 3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide. Finally, there is interest in exploring the role of endocannabinoids in the regulation of other physiological processes, such as immune function and metabolism.
科学的研究の応用
3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide has been studied extensively in animal models of pain, anxiety, and addiction. In a study published in the journal Nature in 2005, researchers found that 3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide increased the levels of anandamide, an endocannabinoid that has been shown to reduce pain and anxiety, in the brains of rats. The researchers also found that 3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide reduced pain sensitivity in the rats, suggesting that the compound may have therapeutic potential for the treatment of chronic pain.
In another study published in the journal Neuropsychopharmacology in 2008, researchers found that 3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide reduced the symptoms of nicotine withdrawal in rats. The researchers suggested that the compound may have potential as a treatment for nicotine addiction in humans.
特性
IUPAC Name |
3,3-dimethyl-2-methylidene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-13(15-8-6-5-7-9-15)20-17(21)19-11-10-16(12-19)18(3,4)14(19)2/h5-9,13,16H,2,10-12H2,1,3-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPXYKQCRKJVMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C23CCC(C2)C(C3=C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(bicyclo[2.2.1]hept-5-en-2-ylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4120456.png)

![2-fluoro-N-[2-(4-nitrophenyl)propyl]benzamide](/img/structure/B4120479.png)

![N-(4-chlorobenzyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4120486.png)
![dimethyl 5-{[({4-[(1-adamantylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4120494.png)

![ethyl 2-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4120505.png)
![4-(cyclohexylmethyl)-5-[(4-methylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4120508.png)


![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B4120527.png)
![N-1,3-benzodioxol-5-yl-2-[(4-butylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4120545.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea](/img/structure/B4120553.png)